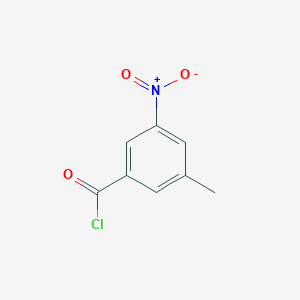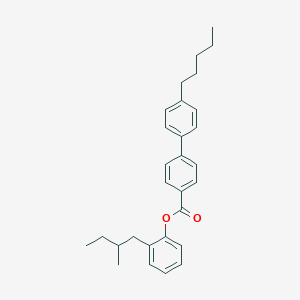![molecular formula C13H10ClN3OS B034265 2-氯代-N-[4-(1H-吲哚-3-基)-1,3-噻唑-2-基]乙酰胺 CAS No. 19750-29-9](/img/structure/B34265.png)
2-氯代-N-[4-(1H-吲哚-3-基)-1,3-噻唑-2-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds involves stirring the compound with an acid in dry dichloromethane followed by the addition of lutidine, and TBTU in cooled condition . The product obtained was characterized by spectroscopic techniques .Molecular Structure Analysis
The structure of similar compounds was confirmed by single crystal X-ray diffraction study . The compound crystallizes in the monoclinic crystal system in the space group P2 1 .Chemical Reactions Analysis
The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities, which can be associated both to DNA and protein interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the disappearance of –NH 2 protons at 4.26 ppm in 1 H-NMR analysis confirmed the structure of the compound .科学研究应用
Antiviral Activity
Indole derivatives, which include our compound of interest, have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents, showing inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . In fact, a new series of nortopsentin analogues, which replaced the imidazole ring of the natural product with thiazole and substituted the indole unit bound to position 2 of the thiazole ring with a 7-azaindole moiety, showed good antiproliferative effect against a panel of human tumor cell lines .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This suggests that our compound could potentially be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.
作用机制
Target of Action
The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of new drugs based on the indole scaffold.
属性
IUPAC Name |
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBVMVLKSBTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585389 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19750-29-9 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)









